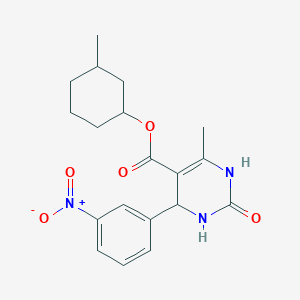![molecular formula C14H18N4O3 B4935528 (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol
Descripción general
Descripción
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, also known as NTDM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. NTDM is a versatile molecule that can be synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antiproliferative activity against cancer cell lines, making it a potential candidate for cancer therapy. In organic synthesis, this compound has been used as a building block for the synthesis of other complex molecules. In materials science, this compound has been used as a ligand for the synthesis of metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is not fully understood, but it is believed to involve the inhibition of cell division by disrupting the microtubule network. This compound has been shown to bind to tubulin, a protein that plays a crucial role in cell division, and prevent its polymerization into microtubules. This leads to the arrest of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. These findings suggest that this compound has potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is its versatility, as it can be synthesized using different methods and used as a building block for the synthesis of other complex molecules. Another advantage is its potential as a cancer therapeutic agent, which makes it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol. One direction is to further explore its potential as a cancer therapeutic agent and investigate its efficacy in vivo. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, this compound can be used as a building block for the synthesis of other complex molecules, which opens up new avenues for research in organic synthesis and materials science. Finally, efforts can be made to improve the solubility of this compound in water to enhance its bioavailability and expand its potential applications.
Conclusion
In conclusion, this compound is a versatile molecule that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its mechanism of action has been studied to understand its biochemical and physiological effects, and it has been shown to exhibit antiproliferative activity against cancer cell lines. While there are some limitations to its use, this compound remains a promising candidate for further research and development.
Métodos De Síntesis
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol can be synthesized using different methods, including the reaction of 4-nitrophenylhydrazine with 1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-one in the presence of methanol. Another method involves the reaction of 4-nitrophenylhydrazine with 1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ol in the presence of p-toluenesulfonic acid. Both methods have been reported to yield high purity this compound.
Propiedades
IUPAC Name |
(4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-13(11-1-3-12(4-2-11)18(20)21)14-5-15-8-16(6-14)10-17(7-14)9-15/h1-4,13,19H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQRKNIXSOEBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319846 | |
| Record name | (4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149034-94-6 | |
| Record name | (4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)

![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4935472.png)
![[2-(3-propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B4935478.png)
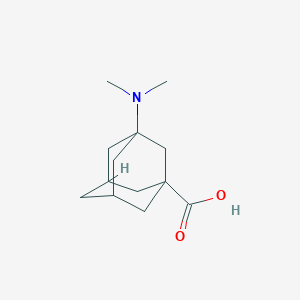
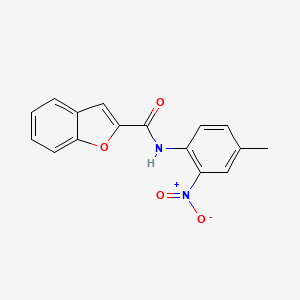
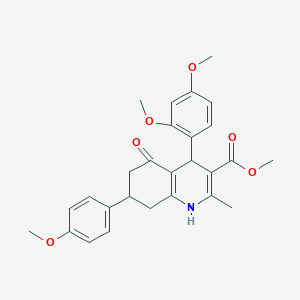
![ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B4935504.png)
![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
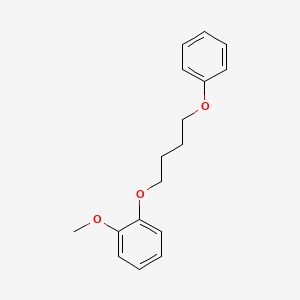
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)
